molecular formula C13H24O4S B12551655 Dimethyl [5-(propylsulfanyl)pentyl]propanedioate CAS No. 144703-17-3

Dimethyl [5-(propylsulfanyl)pentyl]propanedioate

Cat. No.: B12551655
CAS No.: 144703-17-3
M. Wt: 276.39 g/mol
InChI Key: YDFIUYSKZJQGID-UHFFFAOYSA-N
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Description

Dimethyl [5-(propylsulfanyl)pentyl]propanedioate is an organic compound with the molecular formula C13H24O4S It is a derivative of malonic acid, featuring a propylsulfanyl group attached to a pentyl chain, which is further esterified with dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [5-(propylsulfanyl)pentyl]propanedioate typically involves the esterification of malonic acid derivatives. One common method is the alkylation of dimethyl malonate with 5-(propylsulfanyl)pentyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, which facilitates the deprotonation of the malonate ester, allowing it to act as a nucleophile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation and recrystallization would be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [5-(propylsulfanyl)pentyl]propanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Ammonia, primary amines, water (for hydrolysis).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amides, acids.

Scientific Research Applications

Dimethyl [5-(propylsulfanyl)pentyl]propanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways involving sulfur-containing compounds.

    Medicine: Investigated for its potential as a prodrug or a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl [5-(propylsulfanyl)pentyl]propanedioate involves its interaction with various molecular targets. The sulfanyl group can participate in redox reactions, influencing the redox state of biological systems. The ester groups can undergo hydrolysis, releasing the active malonic acid derivative, which can then participate in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl [5-(propylsulfanyl)pentyl]propanedioate is unique due to the presence of the propylsulfanyl group, which imparts distinct chemical properties such as increased reactivity in oxidation and reduction reactions. This makes it a valuable intermediate in the synthesis of sulfur-containing compounds and pharmaceuticals .

Properties

CAS No.

144703-17-3

Molecular Formula

C13H24O4S

Molecular Weight

276.39 g/mol

IUPAC Name

dimethyl 2-(5-propylsulfanylpentyl)propanedioate

InChI

InChI=1S/C13H24O4S/c1-4-9-18-10-7-5-6-8-11(12(14)16-2)13(15)17-3/h11H,4-10H2,1-3H3

InChI Key

YDFIUYSKZJQGID-UHFFFAOYSA-N

Canonical SMILES

CCCSCCCCCC(C(=O)OC)C(=O)OC

Origin of Product

United States

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